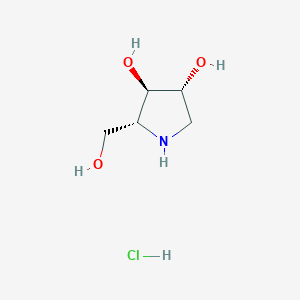

1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride

Description

Properties

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-DEVUXVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](N1)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016912 | |

| Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100991-92-2 | |

| Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride (DAB-HCl)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) is a potent iminosugar that has garnered significant interest within the scientific community for its robust inhibitory effects on key enzymes involved in carbohydrate metabolism. As a structural mimic of monosaccharides, DAB-HCl primarily exerts its mechanism of action through the competitive inhibition of glycogen phosphorylase and various α-glucosidases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of DAB-HCl, with a focus on its enzymatic inhibition, impact on cellular pathways, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key cellular and experimental workflows are visualized through detailed diagrams.

Introduction

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a naturally occurring pyrrolidine alkaloid, and its hydrochloride salt, are powerful inhibitors of glycosidases and glycogen phosphorylase.[1] This inhibitory activity positions DAB-HCl as a valuable pharmacological tool for studying glycogen metabolism and as a potential therapeutic agent for conditions characterized by dysregulated glucose homeostasis, such as type 2 diabetes.[2] This document will elucidate the core mechanisms of action of DAB-HCl, providing a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism of action of DAB-HCl is its ability to inhibit the activity of specific enzymes involved in carbohydrate processing. This inhibition is largely attributed to its structural similarity to the natural substrates of these enzymes.

Inhibition of Glycogen Phosphorylase

The most significant and widely studied effect of DAB-HCl is its potent inhibition of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[2][3][4][5] By inhibiting GP, DAB-HCl effectively blocks the release of glucose from stored glycogen, thereby influencing cellular energy levels and blood glucose concentrations.

The mode of inhibition of glycogen phosphorylase by DAB has been described as uncompetitive or noncompetitive with respect to glycogen and inorganic phosphate (Pi), respectively.[2] This suggests that DAB-HCl does not directly compete with the substrate for binding to the active site but rather binds to the enzyme-substrate complex or a distinct allosteric site.

Inhibition of α-Glucosidases

In addition to its effects on glycogen phosphorylase, DAB-HCl also exhibits inhibitory activity against various α-glucosidases.[1][6] These enzymes are involved in the breakdown of complex carbohydrates into monosaccharides in the small intestine. By inhibiting α-glucosidases, DAB-HCl can delay carbohydrate digestion and reduce the rate of glucose absorption, contributing to its anti-hyperglycemic properties.

Quantitative Inhibition Data

The inhibitory potency of DAB-HCl against its primary enzyme targets has been quantified in numerous studies. The following table summarizes key inhibitory constants (IC50 and Ki values) from various experimental systems.

| Enzyme Target | Source/System | Inhibitory Constant | Reference |

| Glycogen Phosphorylase | Isolated Liver Cells | IC50 = 1.0 µM | [3] |

| Glycogen Phosphorylase | Cerebral Cortex Homogenates | IC50 = 463 nM | [3] |

| Glycogen Phosphorylase | Cerebellum Homogenates | IC50 = 383 nM | [3] |

| Glycogen Phosphorylase | Brain Tissue and Astrocytes | IC50 ≈ 400 nM | [4] |

| Glycogen Phosphorylase | Various Mammalian Tissues | Ki ≈ 400 nM | [2] |

| α-Glucosidase (GAA) | General | Inhibitor | [1] |

Impact on Cellular Pathways

The enzymatic inhibition by DAB-HCl translates into significant effects on cellular metabolic pathways, primarily glycogenolysis.

Figure 1: The inhibitory effect of DAB-HCl on the glycogenolysis pathway.

Experimental Protocols

The characterization of DAB-HCl's mechanism of action relies on a variety of standardized experimental protocols.

Glycogen Phosphorylase Inhibition Assay

Objective: To determine the inhibitory potency of DAB-HCl on glycogen phosphorylase activity.

Methodology:

-

Enzyme Preparation: Purified glycogen phosphorylase from a relevant source (e.g., rabbit muscle, rat liver) is prepared in a suitable buffer.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), glycogen, and inorganic phosphate (Pi).

-

Inhibitor Addition: Varying concentrations of DAB-HCl are added to the reaction mixture.

-

Enzyme Initiation: The reaction is initiated by the addition of the glycogen phosphorylase enzyme.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination: The reaction is stopped, typically by the addition of a strong acid.

-

Detection: The amount of product formed (glucose-1-phosphate) is quantified using a colorimetric assay or by measuring the release of inorganic phosphate.

-

Data Analysis: The percentage of inhibition is calculated for each DAB-HCl concentration, and the IC50 value is determined by plotting the inhibition curve.

α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of DAB-HCl on α-glucosidase activity.

Methodology:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase and a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of DAB-HCl.

-

Reaction Initiation: The reaction is started by the addition of the substrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature.

-

Detection: The formation of the product (p-nitrophenol) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.

Experimental and Logical Workflows

The investigation of DAB-HCl and its derivatives often follows a structured workflow to characterize their inhibitory properties and potential therapeutic applications.

Figure 2: A typical experimental workflow for the evaluation of DAB-HCl and its analogs.

Conclusion

This compound is a potent and specific inhibitor of glycogen phosphorylase and α-glucosidases. Its mechanism of action, centered on the disruption of carbohydrate metabolism, underscores its potential as a pharmacological tool and a lead compound for the development of novel therapeutics for metabolic disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and other iminosugar-based inhibitors. Further research into the structural basis of its inhibitory activity and its in vivo efficacy will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB·HCl)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride, commonly referred to as DAB·HCl, is a potent small molecule inhibitor of glycogen phosphorylase and various α-glucosidases.[1][2] It is a polyhydroxylated pyrrolidine, structurally analogous to a sugar, which contributes to its ability to interact with the active sites of carbohydrate-processing enzymes. This iminosugar is a naturally occurring alkaloid found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus.[1]

| Property | Value |

| Chemical Formula | C₅H₁₁NO₃ · HCl |

| Molecular Weight | 169.61 g/mol [2] |

| CAS Number | 100991-92-2[2] |

| Synonyms | DAB, (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, 2-Hydroxymethyl-3,4-pyrrolidinediol hydrochloride[2] |

| Appearance | Crystalline solid[2] |

| Solubility | Water (19.60-20.40 mg/mL), DMSO (10 mg/ml), PBS (pH 7.2, 1 mg/ml)[2] |

| Storage | 2-8°C, under inert gas, extremely hygroscopic[1] |

Mechanism of Action and Biological Activity

The primary mechanism of action of DAB·HCl is the competitive inhibition of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[2] By blocking GP, DAB·HCl prevents the breakdown of glycogen into glucose-1-phosphate, thereby reducing the intracellular supply of glucose derived from glycogen stores. This inhibitory action has been demonstrated in various tissues, including the liver and brain.[2]

DAB·HCl also exhibits inhibitory activity against α-glucosidases, enzymes responsible for the hydrolysis of α-glucosidic linkages in carbohydrates.[1] This dual inhibitory profile makes it a valuable tool for studying carbohydrate metabolism and a potential lead compound for therapeutic development.

Quantitative Inhibitory Data

The inhibitory potency of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) has been quantified against several key enzymes involved in glycogen metabolism.

| Enzyme | Organism/Tissue | Inhibition Parameter | Value | Reference |

| Glycogen Phosphorylase | Rat Muscle | IC₅₀ | 0.93 ± 0.01 µM | [3] |

| Glycogenolysis | Isolated Rat Liver Cells | IC₅₀ | 1.0 µM | [4] |

| Glycogen Phosphorylase | Cerebral Cortex Homogenates | IC₅₀ | 463 nM | [4] |

| Glycogen Phosphorylase | Cerebellum Homogenates | IC₅₀ | 383 nM | [4] |

| Glycogen Phosphorylase | Various (independent of phosphorylation state or species) | Kᵢ | ~400 nM | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol can be achieved from D-xylose, as originally described by Fleet and Smith (1986). The following is a generalized protocol based on their work and subsequent modifications.

Experimental Workflow for the Synthesis of DAB·HCl

Caption: Generalized workflow for the synthesis of DAB·HCl from D-xylose.

Methodology:

-

Preparation of the Azido-deoxy Sugar: D-xylose is converted to a suitable precursor, typically involving the protection of hydroxyl groups and the introduction of an azide group at a key position to facilitate subsequent cyclization.

-

Intramolecular Reductive Amination: The azido-deoxy sugar undergoes an intramolecular reductive amination reaction to form the pyrrolidine ring of the iminocyclitol precursor.

-

Reduction: The precursor is then reduced to form the protected 1,4-dideoxy-1,4-imino-D-arabinitol.

-

Deprotection: The protecting groups are removed to yield the free base of 1,4-dideoxy-1,4-imino-D-arabinitol.

-

Salt Formation: The free base is treated with hydrochloric acid to form the stable hydrochloride salt, which is then purified, often by recrystallization.

Glycogen Phosphorylase Inhibition Assay

This protocol is adapted from a method used to determine the inhibitory effect of DAB on rat muscle glycogen phosphorylase activity.[3]

Experimental Workflow for Glycogen Phosphorylase Inhibition Assay

Caption: Workflow for determining the IC50 of DAB·HCl against glycogen phosphorylase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified glycogen phosphorylase in a suitable buffer (e.g., 200 mM HEPES, pH 7.0).

-

Prepare serial dilutions of DAB·HCl in the same buffer.

-

Prepare a substrate solution containing glycogen (e.g., 4 mg/mL) and glucose-1-phosphate (e.g., 10 mM) in the buffer.

-

-

Assay Procedure:

-

In a microplate, add the enzyme solution to wells containing either the buffer (control) or different concentrations of DAB·HCl.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate for a specific time (e.g., 4 minutes) at the same temperature.

-

-

Reaction Termination and Detection:

-

Stop the reaction by a method such as boiling for 1 minute.

-

Measure the amount of inorganic phosphate (Pi) produced using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DAB·HCl concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

-

α-Glucosidase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of DAB·HCl against α-glucosidase.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare serial dilutions of DAB·HCl in the same buffer.

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer.

-

-

Assay Procedure:

-

In a microplate, add the α-glucosidase solution to wells containing either buffer (control) or different concentrations of DAB·HCl.

-

Pre-incubate the enzyme and inhibitor for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPG solution to all wells.

-

-

Detection and Analysis:

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition and subsequently the IC₅₀ value as described for the glycogen phosphorylase assay.

-

Signaling Pathways and Cellular Effects

The inhibition of glycogen phosphorylase by DAB·HCl has significant downstream consequences on cellular metabolism and signaling.

Impact on Core Metabolic Pathways

By blocking glycogenolysis, DAB·HCl reduces the intracellular pool of glucose-1-phosphate, which is readily converted to glucose-6-phosphate. This has direct implications for major glucose-utilizing pathways.

Caption: Effect of DAB·HCl on central glucose metabolism.

Inhibition of glycogen phosphorylase by DAB·HCl leads to a decrease in glucose-1-phosphate and subsequently glucose-6-phosphate derived from glycogen. This can lead to a reduced flux through both glycolysis, affecting ATP production, and the pentose phosphate pathway, impacting NADPH production required for biosynthesis and antioxidant defense.[6][7]

Crosstalk with Insulin and Energy Sensing Pathways

Recent studies have revealed that pharmacological inhibition of glycogen phosphorylase can modulate key cellular signaling pathways, including the insulin and AMPK signaling cascades.

Caption: Potential impact of DAB·HCl on insulin and AMPK signaling.

Studies with glycogen phosphorylase inhibitors have shown that they can lead to the phosphorylation and activation of the insulin receptor β (InsRβ), Akt, and p70S6K, key components of the insulin signaling pathway.[4][8] This can enhance both non-stimulated and glucose-stimulated insulin secretion.[4][8] The accumulation of cellular glycogen resulting from GP inhibition may also influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, although the precise nature of this interaction is complex and context-dependent.[1][9]

Conclusion

This compound is a well-characterized and potent inhibitor of glycogen phosphorylase and α-glucosidases. Its ability to modulate fundamental pathways of carbohydrate metabolism makes it an invaluable research tool. The detailed experimental protocols and understanding of its impact on cellular signaling pathways provided in this guide offer a solid foundation for its application in studies related to metabolic diseases, neuroscience, and drug discovery. The continued investigation into the broader cellular effects of this and similar iminosugars holds promise for uncovering novel therapeutic strategies.

References

- 1. Molecular Mechanism by Which AMP-Activated Protein Kinase Activation Promotes Glycogen Accumulation in Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Inhibition of glycogen phosphorylation induces changes in cellular proteome and signaling pathways in MIA pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycogen phosphorylase inhibition improves beta cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Dideoxy-1,4-imino-D-arabinitol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. csik.sapientia.ro [csik.sapientia.ro]

- 8. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride (DAB-HCl) as a Glycogen Phosphorylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a promising therapeutic strategy for managing type 2 diabetes and other metabolic disorders. This document provides an in-depth technical overview of 1,4-dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl), a potent iminosugar inhibitor of glycogen phosphorylase. This guide covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its effects on relevant signaling pathways.

Introduction to Glycogen Metabolism and Glycogen Phosphorylase

Glycogen is the primary storage form of glucose in animals, primarily stored in the liver and skeletal muscle. The breakdown of glycogen, or glycogenolysis, is essential for maintaining glucose homeostasis. Glycogen phosphorylase (GP, EC 2.4.1.1) catalyzes the phosphorolytic cleavage of α-1,4 glycosidic bonds from the non-reducing ends of glycogen, releasing glucose-1-phosphate (G1P).[1][2] This process is tightly regulated by hormonal signals such as glucagon and epinephrine, which trigger a phosphorylation cascade that converts the less active GPb isoform to the highly active GPa form.[3] Due to its pivotal role, GP is a key pharmacological target for controlling hepatic glucose output.[1][4]

Iminosugars are sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom.[5] This modification often leads to potent and specific inhibition of carbohydrate-processing enzymes.[5] 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a naturally occurring pyrrolidine alkaloid, has been identified as a powerful inhibitor of glycogen phosphorylase, making it a valuable tool for research and a lead compound for drug development.[1][6]

Physicochemical Properties of DAB-HCl

1,4-dideoxy-1,4-imino-D-arabinitol is typically used in its stable hydrochloride salt form (DAB-HCl) for research purposes.

| Property | Value | Reference |

| Formal Name | 2R-(hydroxymethyl)-3R,4R-pyrrolidinediol, monohydrochloride | [7] |

| CAS Number | 100991-92-2 | [7] |

| Molecular Formula | C₅H₁₁NO₃ • HCl | [7] |

| Molecular Weight | 169.6 g/mol | [7] |

| Appearance | Crystalline solid | [7] |

| Solubility | Water: ~20 mg/mL; DMSO: ~10 mg/mL | [7][8] |

| SMILES | OC[C@H]1NC--INVALID-LINK--[C@@H]1O.Cl | [7] |

Mechanism of Action

DAB is a potent inhibitor of both the phosphorylated (GPa) and non-phosphorylated (GPb) forms of glycogen phosphorylase.[9] The precise mechanism of inhibition has been a subject of discussion. Some studies suggest that DAB acts as an uncompetitive or non-competitive inhibitor with respect to the substrates glycogen and inorganic phosphate (Pi), respectively.[10][11] This indicates that DAB may bind to a site distinct from the active site, defining a novel mechanism of action.[10]

Other structural studies propose that iminosugars like DAB function as oxocarbenium ion transition-state analogues.[12] X-ray crystallography has shown that DAB binds tightly at the catalytic site of GP in the presence of the substrate phosphate. This binding induces a conformational change to the active R-state of the enzyme, which paradoxically can promote the phosphorylation of GPb.[12] Despite the differing kinetic interpretations, it is clear that DAB effectively blocks the catalytic activity of GP, leading to a potent inhibition of glycogenolysis.[9]

Quantitative Inhibitory Data

DAB-HCl exhibits potent inhibition of glycogen phosphorylase across different species and tissues, with inhibitory constants in the nanomolar to low micromolar range.

| Enzyme Source / Model | Parameter | Value | Reference(s) |

| Various Mammalian Tissues | Kᵢ | ~400 nM | [10][11] |

| Rat Muscle GPa | IC₅₀ | 0.93 µM | [1] |

| Liver GPa | IC₅₀ | 0.4 - 1.2 µM | [12] |

| Brain Homogenates (Cerebral Cortex) | IC₅₀ | 463 nM | [7] |

| Brain Homogenates (Cerebellum) | IC₅₀ | 383 nM | [7] |

| Primary Rat Hepatocytes (Basal Glycogenolysis) | IC₅₀ | 1.0 µM | [7][9] |

| Primary Rat Hepatocytes (Glucagon-Stimulated) | IC₅₀ | 1.1 µM | [9] |

Signaling Pathways and Experimental Workflows

Hormonal Signaling Pathway for Glycogenolysis

The breakdown of liver glycogen is primarily initiated by the hormones glucagon (in response to low blood glucose) and epinephrine (in response to stress). Both hormones bind to G-protein coupled receptors (GPCRs) on the hepatocyte surface, activating a cascade that leads to the activation of Glycogen Phosphorylase. DAB-HCl directly inhibits the final effector enzyme in this pathway.

Caption: Hormonal activation of glycogenolysis and the inhibitory action of DAB-HCl.

Experimental Workflow: In Vitro GP Inhibition Assay

This workflow outlines the key steps for determining the inhibitory potential of a compound like DAB-HCl on glycogen phosphorylase activity using a colorimetric assay that measures inorganic phosphate production.

Caption: Workflow for a colorimetric Glycogen Phosphorylase inhibition assay.

Detailed Experimental Protocols

Protocol: Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol HCl

Disclaimer: This protocol is a composite representation based on established synthetic routes. Researchers should consult original literature for detailed characterization data.

This synthesis is based on the reduction of an azido-sugar precursor derived from D-xylose. The final step involves catalytic hydrogenation which simultaneously reduces the azide and facilitates intramolecular cyclization, followed by salt formation.[13]

Step 1: Preparation of Azido-Deoxy Precursor from D-Xylose This multi-step process, not detailed here, involves protecting group chemistry and the introduction of an azide group with inversion of configuration at the C4 position of a D-xylose derivative. A key intermediate is a methyl 4-azido-4-deoxy-arabinopyranoside.

Step 2: Reductive Cyclization and Salt Formation [13]

-

Dissolution: Dissolve the 4-azido-4-deoxy-L-arabinopyranoside precursor in 0.1 M hydrochloric acid (HCl).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the substrate).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction involves reduction of the azide to an amine, which then undergoes intramolecular cyclization to form the iminosugar ring.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol or water.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride as a solid or viscous oil.

-

Purification: The crude product can be purified by recrystallization from a solvent system such as methanol/ether or by column chromatography on silica gel if necessary.

Protocol: In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol is adapted from validated colorimetric methods that measure GP activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (Pi).[7][14]

Materials:

-

Rabbit Muscle Glycogen Phosphorylase a (GPa)

-

HEPES buffer (50 mM, pH 7.2)

-

DAB-HCl (or other test inhibitor)

-

Glucose-1-Phosphate (G1P)

-

Glycogen (from rabbit liver)

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl₂)

-

Phosphate detection reagent (e.g., BIOMOL® Green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a working solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).

-

Inhibitor Solutions: Prepare a stock solution of DAB-HCl in water or DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

Reaction Buffer: Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl₂.

-

Substrate Solution: Prepare a solution of G1P (e.g., 0.25 mM) and glycogen (e.g., 0.25 mg/mL) in the Reaction Buffer.

-

-

Assay Setup (in a 96-well plate):

-

To appropriate wells, add 50 µL of the Enzyme Solution.

-

Add 10 µL of the different DAB-HCl dilutions (or vehicle for control wells) to the enzyme-containing wells.

-

Include "blank" wells containing buffer instead of the enzyme to measure background signal.

-

-

Pre-incubation:

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Start the enzymatic reaction by adding 45 µL of the Substrate Solution to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Detection:

-

Stop the reaction and detect the liberated inorganic phosphate by adding 130 µL of BIOMOL® Green reagent to each well.

-

Incubate at room temperature for 20-30 minutes for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance at 620 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percent inhibition for each DAB-HCl concentration relative to the control (enzyme + vehicle) wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of glycogen phosphorylase. Its ability to effectively block glycogenolysis in vitro and demonstrate anti-hyperglycemic effects in vivo underscores the therapeutic potential of GP inhibition.[10] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers exploring the role of glycogen metabolism in disease and for professionals in drug development seeking to design novel GP inhibitors. Future research may focus on optimizing the structure of DAB to enhance its selectivity and pharmacokinetic properties, leading to the development of next-generation therapeutics for type 2 diabetes and other metabolic diseases.

References

- 1. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) Through a Divergent Approach -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,4-dideoxy-1,4-iminoheptitol and 1,5-dideoxy-1,5-iminooctitols from D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A convenient synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 1,4-DIDEOXY-1,4-IMINO-D-ARABINITOL synthesis - chemicalbook [chemicalbook.com]

- 12. ≥98% (TLC), Glycogen phosphorylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 13. pure.korea.ac.kr [pure.korea.ac.kr]

- 14. 1,4-Dideoxy-1,4-imino-D-arabinitol - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) is a potent polyhydroxylated pyrrolidine alkaloid, an iminosugar, with significant biological activities, most notably as an inhibitor of α-glucosidase and glycogen phosphorylase. Its potential as a therapeutic agent, particularly in the context of metabolic disorders, has led to growing interest in its natural origins. This technical guide provides a comprehensive overview of the known natural sources of D-AB1, details established methodologies for its extraction and quantification, and illustrates its interaction with key biological pathways. While specific quantitative data for D-AB1 in its primary natural sources remains limited in publicly accessible literature, this guide compiles the available information and presents generalized protocols applicable to iminosugar analysis from plant matrices.

Natural Occurrences of 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1)

D-AB1 has been identified as a naturally occurring compound in a select number of plant species. The primary documented sources are:

-

Arachniodes standishii : A species of fern.[1]

-

Angylocalyx boutiqueanus : A flowering plant belonging to the legume family.[1]

While these have been confirmed as natural sources, detailed quantitative analysis of the concentration of D-AB1 within these plants is not extensively reported in the available scientific literature. The concentration of such specialized metabolites in plants can vary significantly based on factors such as the plant's age, geographical location, time of harvest, and environmental conditions.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for the concentration of 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) in its primary natural sources, Arachniodes standishii and Angylocalyx boutiqueanus. The table below is presented as a template for future research and to highlight the current knowledge gap.

| Natural Source | Plant Part | Concentration of D-AB1 (mg/g dry weight) | Reference |

| Arachniodes standishii | Not Specified | Data Not Available | [1] |

| Angylocalyx boutiqueanus | Not Specified | Data Not Available | [1] |

Experimental Protocols

The following sections detail generalized but comprehensive experimental protocols for the extraction, purification, and quantification of iminosugars like D-AB1 from plant material. These methodologies are based on established practices for alkaloid and iminosugar analysis.

Extraction of Iminosugars from Plant Material

This protocol outlines a common approach for the extraction of water-soluble alkaloids such as D-AB1.

Materials:

-

Dried and powdered plant material (e.g., leaves, roots)

-

Methanol or Ethanol

-

Dilute Hydrochloric Acid (HCl) or Acetic Acid

-

Ammonia solution

-

Chloroform or Dichloromethane

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Maceration: Suspend the powdered plant material in methanol or ethanol and stir at room temperature for 24-48 hours. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in dilute hydrochloric acid or acetic acid. This protonates the basic nitrogen of D-AB1, rendering it water-soluble.

-

Wash the acidic aqueous solution with chloroform or dichloromethane to remove non-polar compounds.

-

Adjust the pH of the aqueous layer to alkaline (pH 9-10) using an ammonia solution. This deprotonates D-AB1, making it soluble in organic solvents.

-

Extract the aqueous layer multiple times with chloroform or dichloromethane.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude iminosugar extract.

Purification by Ion-Exchange Chromatography

Materials:

-

Crude iminosugar extract

-

Cation-exchange resin (e.g., Dowex 50WX8)

-

Ammonia solution (e.g., 2 M)

-

Methanol

-

Chromatography column

Procedure:

-

Column Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it with deionized water.

-

Sample Loading: Dissolve the crude extract in water and load it onto the column.

-

Washing: Wash the column with water and then with methanol to remove neutral and anionic compounds.

-

Elution: Elute the bound iminosugars with an ammonia solution.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified iminosugar fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

Materials:

-

Purified iminosugar fraction

-

D-AB1 analytical standard

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Acetonitrile

-

Water

-

Ammonium formate or acetate (as a mobile phase additive)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of D-AB1 of known concentrations.

-

Sample Preparation: Dissolve the purified iminosugar fraction in the mobile phase.

-

Chromatographic Conditions:

-

Column: HILIC column

-

Mobile Phase: A gradient of acetonitrile and water with an ammonium salt buffer.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: ELSD or MS.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of D-AB1 in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Glycogen Phosphorylase Inhibition Pathway

D-AB1 is a known inhibitor of glycogen phosphorylase, a key enzyme in the glycogenolysis pathway. The following diagram illustrates the hormonal activation of glycogen phosphorylase and the point of inhibition by D-AB1.

Experimental Workflow for D-AB1 Analysis

The logical flow from raw plant material to the final quantification of D-AB1 is depicted in the following workflow diagram.

References

An In-Depth Technical Guide to the Biochemical Properties of 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) is a potent iminosugar that has garnered significant attention in the scientific community for its notable inhibitory activity against key enzymes involved in carbohydrate metabolism. As a structural mimic of monosaccharides, DAB-HCl effectively targets glycosidases and glycogen phosphorylase, demonstrating potential therapeutic applications in metabolic disorders such as type 2 diabetes and glycogen storage diseases. This technical guide provides a comprehensive overview of the biochemical properties of DAB-HCl, including its inhibitory constants, detailed experimental protocols for its synthesis and enzymatic assays, and a visualization of its mechanism of action within the glycogenolysis signaling pathway.

Introduction

Iminosugars are a class of carbohydrate analogues in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification allows them to act as competitive inhibitors of glycosidases and other carbohydrate-processing enzymes by mimicking the transition state of the glycosidic bond cleavage. 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a naturally occurring pyrrolidine alkaloid, and its hydrochloride salt (DAB-HCl), are powerful inhibitors of α-glucosidases and glycogen phosphorylase.[1] Its ability to modulate glucose metabolism has made it a subject of intense research for the development of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁NO₃ · HCl | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

| CAS Number | 100991-92-2 | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in water | |

| SMILES | OC[C@H]1NC--INVALID-LINK--[C@@H]1O.Cl | |

| InChI Key | PZGVJCJRMKIVLJ-DEVUXVJFSA-N |

Biochemical Activity and Inhibition Data

DAB-HCl is a potent inhibitor of several key enzymes involved in carbohydrate metabolism. Its primary targets are glycogen phosphorylase and various α-glucosidases.

Inhibition of Glycogen Phosphorylase

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. By inhibiting this enzyme, DAB-HCl can reduce hepatic glucose output, a key factor in managing hyperglycemia.

| Enzyme Source | IC₅₀ | Reference |

| Isolated Liver Cells | 1.0 µM | [2] |

| Cerebral Cortex Homogenates | 463 nM | [2] |

| Cerebellum Homogenates | 383 nM | [2] |

Inhibition of α-Glucosidases

α-Glucosidases are intestinal enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes by DAB-HCl delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. While specific Ki and IC50 values for a broad range of individual α-glucosidases for the parent DAB-HCl are not extensively compiled in single reports, its derivatives show potent inhibition. For instance, an α-1-C-butyl derivative of the L-enantiomer (LAB) is a potent inhibitor of intestinal maltase, isomaltase, and sucrase, with IC50 values of 0.13, 4.7, and 0.032 μM, respectively.[3]

Experimental Protocols

Synthesis of this compound from D-Xylose

This protocol outlines a common synthetic route to DAB-HCl.

Experimental Workflow for Synthesis of DAB-HCl

Caption: Synthetic workflow for DAB-HCl from D-xylose.

Methodology:

A detailed, multi-step synthesis is typically employed, starting from the readily available D-xylose. A representative synthesis involves the following key transformations[4]:

-

Protection of Hydroxyl Groups: The hydroxyl groups of D-xylose are protected to allow for selective reactions at other positions.

-

Introduction of the Nitrogen Moiety: A nitrogen-containing group is introduced, which will ultimately form the pyrrolidine ring.

-

Intramolecular Cyclization: An intramolecular nucleophilic substitution reaction is carried out to form the five-membered imino ring.

-

Deprotection: The protecting groups are removed to yield the free iminosugar.

-

Salt Formation: The final product is treated with hydrochloric acid to afford the hydrochloride salt with a reported yield of 98% in the final hydrogenation and salt formation step.[4]

Glycogen Phosphorylase Inhibition Assay

This assay is used to determine the inhibitory activity of DAB-HCl against glycogen phosphorylase.

Experimental Workflow for Glycogen Phosphorylase Assay

Caption: Workflow for glycogen phosphorylase inhibition assay.

Methodology:

The activity of glycogen phosphorylase can be measured in the direction of glycogen synthesis by monitoring the release of inorganic phosphate from glucose-1-phosphate.[5][6]

-

Reagent Preparation: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.2), a solution of rabbit muscle glycogen phosphorylase a (GPa), a substrate solution containing glucose-1-phosphate and glycogen, and various concentrations of DAB-HCl.

-

Pre-incubation: In a 96-well plate, pre-incubate the enzyme with different concentrations of DAB-HCl for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

-

Measurement: After a set incubation period, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent (e.g., BIOMOL® Green). Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of DAB-HCl and determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of DAB-HCl on α-glucosidase activity.

Methodology:

The assay is typically performed using α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a solution of α-glucosidase, a solution of pNPG, and various concentrations of DAB-HCl.

-

Pre-incubation: Pre-incubate the enzyme with different concentrations of DAB-HCl in a 96-well plate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).

-

Reaction Initiation: Add the pNPG solution to start the reaction and incubate for a specific time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ and/or Kᵢ values. The mechanism of inhibition can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.[7]

Signaling Pathway Visualization

DAB-HCl exerts its effect on glycogen metabolism by directly inhibiting glycogen phosphorylase, the enzyme responsible for the breakdown of glycogen.

Glycogenolysis Pathway and Inhibition by DAB-HCl

Caption: Inhibition of glycogenolysis by DAB-HCl.

This diagram illustrates that hormonal signals like glucagon and epinephrine activate a signaling cascade leading to the phosphorylation and activation of glycogen phosphorylase. The active form, glycogen phosphorylase a, then catalyzes the breakdown of glycogen. DAB-HCl directly inhibits the activity of glycogen phosphorylase a, thereby blocking glycogenolysis.

Conclusion

This compound is a well-characterized and potent inhibitor of key enzymes in glucose metabolism. Its ability to inhibit both glycogen phosphorylase and α-glucosidases makes it a valuable tool for research into metabolic diseases and a promising lead compound for the development of new antidiabetic drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important iminosugar. Further investigation into its selectivity for different glycosidase subtypes and its in vivo efficacy and safety will be crucial for its potential translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol as a second-generation iminosugar-based oral α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-DIDEOXY-1,4-IMINO-D-ARABINITOL synthesis - chemicalbook [chemicalbook.com]

- 5. An automated assay of glycogen phosphorylase in the direction of phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dual Role of "DAB" in Elucidating Glycogenolysis in the Brain and Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of compounds referred to as "DAB" in the study of glycogenolysis in the brain and liver. A critical distinction is made between two separate molecules that share this acronym: 3,3'-Diaminobenzidine (DAB) , a chromogen for immunohistochemical visualization, and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) , a potent inhibitor of the key glycogenolytic enzyme, glycogen phosphorylase. Understanding this distinction is paramount for the accurate design and interpretation of experiments in this field.

Clarifying the "DAB" Ambiguity in Glycogenolysis Research

In the context of studying glycogenolysis, the acronym "DAB" can refer to two distinct chemical entities with vastly different applications. Misinterpretation of this acronym can lead to significant confusion in experimental design and data analysis.

-

3,3'-Diaminobenzidine (DAB): The Chromogen for Visualization. This DAB is a widely used chromogen in immunohistochemistry (IHC). In the presence of horseradish peroxidase (HRP), DAB is oxidized to form a brown, insoluble precipitate at the site of the enzyme, thereby allowing for the visualization of specific proteins, such as the enzymes involved in glycogenolysis, within tissue sections. Its use is primarily for localization and semi-quantitative analysis of protein expression.

-

1,4-dideoxy-1,4-imino-D-arabinitol (DAB): The Inhibitor for Functional Studies. This DAB is a powerful and specific inhibitor of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. It is an invaluable tool for functional studies aimed at understanding the physiological and pathological roles of glycogen breakdown in various tissues, including the brain and liver. By blocking glycogenolysis, researchers can investigate its contribution to processes such as energy metabolism, memory formation, and disease pathogenesis.

This guide will address the applications of both of these "DABs" in the study of glycogenolysis, providing detailed protocols, data, and visualizations for each.

Visualizing Glycogenolysis Enzymes with 3,3'-Diaminobenzidine (DAB) Chromogen

Immunohistochemistry (IHC) with DAB staining is a powerful technique to visualize the distribution and relative abundance of enzymes that regulate glycogenolysis within the cellular landscapes of the brain and liver. The key enzyme to target is glycogen phosphorylase, which exists in different isoforms in these tissues.

Experimental Protocol: Immunohistochemical Staining of Glycogen Phosphorylase in Liver Tissue using DAB

This protocol provides a general framework for the immunohistochemical detection of glycogen phosphorylase in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections using a DAB chromogen system.

Materials:

-

FFPE liver tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)

-

Blocking solution (e.g., 5% normal goat serum in PBS-T)

-

Primary antibody: Rabbit anti-glycogen phosphorylase (liver isoform)

-

Biotinylated secondary antibody: Goat anti-rabbit IgG

-

Avidin-Biotin-HRP complex (ABC reagent)

-

DAB chromogen and substrate buffer

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Immerse in 100% ethanol (2 changes for 3 minutes each).

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse gently in running deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides in PBS-T (3 changes for 5 minutes each).

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

-

Rinse slides in PBS-T (3 changes for 5 minutes each).

-

-

Blocking:

-

Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking solution.

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides in PBS-T (3 changes for 5 minutes each).

-

Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse slides in PBS-T (3 changes for 5 minutes each).

-

Incubate sections with the ABC reagent for 30 minutes at room temperature.

-

-

Chromogen Development:

-

Rinse slides in PBS-T (3 changes for 5 minutes each).

-

Prepare the DAB solution according to the manufacturer's instructions.

-

Incubate sections with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the stain in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanols (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Visualization of the IHC-DAB Workflow

Caption: Workflow for Immunohistochemical (IHC) staining with DAB.

Functional Inhibition of Glycogenolysis with 1,4-dideoxy-1,4-imino-D-arabinitol (DAB)

1,4-dideoxy-1,4-imino-D-arabinitol is a potent inhibitor of glycogen phosphorylase and is used to functionally block glycogenolysis in various experimental models, including isolated cells, tissue slices, and in vivo studies. This allows for the investigation of the consequences of impaired glycogen breakdown.

Experimental Protocol: Inhibition of Glycogenolysis in Acute Brain Slices

This protocol describes the use of 1,4-dideoxy-1,4-imino-D-arabinitol to inhibit glycogenolysis in acute brain slices, a common ex vivo model for studying brain energy metabolism and neuronal function.

Materials:

-

Rodent (e.g., mouse or rat)

-

Vibratome

-

Dissection tools

-

Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2

-

Recovery chamber

-

Incubation chamber

-

1,4-dideoxy-1,4-imino-D-arabinitol (DAB) stock solution

-

Experimental recording setup (e.g., for electrophysiology or biochemical assays)

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

-

Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

-

-

DAB Incubation:

-

After recovery, transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature.

-

Prepare the working concentration of DAB in aCSF. A typical concentration range for inhibiting brain glycogenolysis is 300-1000 µM.[1]

-

Pre-incubate the brain slices in the DAB-containing aCSF for at least 1 hour before the experiment to ensure adequate tissue penetration and enzyme inhibition.[1]

-

-

Experimental Procedure:

-

Transfer a DAB-treated slice to the recording chamber of the experimental setup, which is continuously perfused with oxygenated aCSF containing the same concentration of DAB.

-

Perform the desired experiment (e.g., electrophysiological recording, stimulation for metabolic analysis).

-

A control group of slices should be treated with vehicle (aCSF without DAB) in parallel.

-

-

Data Analysis:

-

Analyze the experimental outcomes (e.g., synaptic plasticity, neuronal firing, lactate production) and compare the results between the DAB-treated and control groups to determine the effects of glycogenolysis inhibition.

-

Visualization of the Inhibitory Mechanism of DAB

Caption: Inhibition of Glycogen Phosphorylase by DAB.

Data Presentation: Quantitative Effects of DAB Inhibition

The following tables summarize quantitative data from studies using 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) to inhibit glycogenolysis.

Table 1: In Vitro and In Situ Inhibition of Glycogen Phosphorylase by DAB

| Tissue/Cell Type | Preparation | Parameter | Value | Reference |

| Rat Liver | Primary Hepatocytes | IC50 (Basal Glycogenolysis) | 1.0 ± 0.3 µM | [2] |

| Rat Liver | Primary Hepatocytes | IC50 (Glucagon-stimulated) | 1.1 ± 0.2 µM | [2] |

| Rat Brain | Tissue Homogenate | Ki | ~400 nM | [1] |

| Rat Brain | Astrocytes | IC50 | ~400 nM | [1] |

| Mouse Brain | Intact Astrocytes | Effective Concentration | 300 - 1000 µM | [1] |

Table 2: In Vivo Effects of DAB on Glycogenolysis

| Animal Model | Treatment | Tissue | Measured Effect | Result | Reference |

| ob/ob Mice | Glucagon | Liver | Glycogen (µmol/g) | 37 ± 8 | [2] |

| ob/ob Mice | Glucagon + DAB | Liver | Glycogen (µmol/g) | 228 ± 19 | [2] |

| Lean Mice | Glucagon | Liver | Glycogen (µmol/g) | 115 ± 24 | [2] |

| Lean Mice | Glucagon + DAB | Liver | Glycogen (µmol/g) | 361 ± 19 | [2] |

| ob/ob Mice | Glucagon | Blood | Glucose (mM) | 29 ± 2 | [2] |

| ob/ob Mice | Glucagon + DAB | Blood | Glucose (mM) | 17.5 ± 1 | [2] |

Signaling Pathways of Glycogenolysis in the Brain and Liver

The regulation of glycogenolysis is a complex process involving intricate signaling cascades that differ between the brain and the liver, reflecting their distinct physiological roles.

Liver Glycogenolysis Signaling Pathway

In the liver, glycogenolysis is primarily regulated by the hormones glucagon and epinephrine, which act to maintain blood glucose homeostasis.

Caption: Hormonal regulation of liver glycogenolysis.

Brain Glycogenolysis Signaling Pathway

In the brain, glycogen is primarily stored in astrocytes and its breakdown is coupled to neuronal activity. Noradrenaline is a key neuromodulator that stimulates astrocytic glycogenolysis to provide energy substrates for neurons.

Caption: Noradrenergic regulation of brain glycogenolysis.

Disclaimer: The DOT language scripts provided are for generating diagrams using a Graphviz tool. The user is responsible for rendering the final images. This document is intended for research purposes only and does not constitute medical advice.

References

Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a polyhydroxylated pyrrolidine, is a potent inhibitor of several glycosidases and glycogen phosphorylase, making it a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its synthesis has been approached through various routes, with pathways starting from readily available carbohydrates like D-xylose being among the most established. This guide provides an in-depth overview of a key synthetic pathway to DAB, detailing the experimental protocols and compiling quantitative data for the key transformations.

Introduction

Iminosugars, also known as azasugars, are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of carbohydrate-processing enzymes. 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) is a naturally occurring pyrrolidine alkaloid found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus.[2] Its biological activity, particularly as an α-glucosidase inhibitor, has prompted extensive research into its synthesis to enable further investigation of its therapeutic potential. This document outlines a common and effective multi-step synthesis of DAB commencing from the inexpensive and readily available starting material, D-xylose.

Synthesis Pathway from D-Xylose

A widely adopted strategy for the synthesis of DAB from D-xylose involves a series of key transformations: protection of the hydroxyl groups, introduction of a nitrogen functionality at the C4 position with inversion of stereochemistry, and subsequent reductive cyclization to form the pyrrolidine ring, followed by deprotection. A common route involves the use of benzyl protecting groups, which are stable under various reaction conditions and can be removed in the final step by catalytic hydrogenation.

A representative synthesis workflow is depicted below:

Figure 1: Synthesis workflow for 1,4-Dideoxy-1,4-imino-D-arabinitol from D-Xylose.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of DAB from D-xylose.

Step 1: Synthesis of Methyl α,β-D-xylofuranoside

-

Procedure: To a suspension of D-xylose (5.0 g, 33.3 mmol) in dry methanol (300 mL) under an argon atmosphere, acetyl chloride (2.5 mL, 35.0 mmol) is added dropwise at 0 °C. The reaction mixture is then warmed to 30 °C and stirred for 3.5 hours. The solution is neutralized to pH 8 with Amberlite IRA-400 (OH⁻ form) resin, filtered, and the filtrate is concentrated under reduced pressure to yield the crude product as a light-yellow oil, which is used in the next step without further purification.[3]

Step 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside

-

Procedure: The crude methyl α,β-D-xylofuranoside from the previous step is dissolved in anhydrous N,N-dimethylformamide (100 mL) and cooled to 0 °C under an argon atmosphere. Sodium hydride (60% dispersion in mineral oil, 8.0 g, 200.0 mmol) is added portionwise, and the suspension is stirred at 0 °C for 30 minutes. Benzyl bromide (17.0 mL, 143.0 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 20 hours. The reaction is cooled to 0 °C and quenched by the dropwise addition of water (50 mL). The aqueous phase is extracted with diethyl ether (2 x 150 mL). The combined organic layers are washed with water, saturated aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.[3]

Step 3: Synthesis of 2,3,5-tri-O-benzyl-D-xylofuranose

-

Procedure: A solution of methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside in a mixture of glacial acetic acid (63 mL) and 1 M aqueous HCl (16 mL) is heated at 80 °C for 17 hours, and then at 100 °C for 4 hours.[3] The reaction mixture is cooled to room temperature and neutralized with a 5 M aqueous solution of potassium hydroxide. The aqueous phase is extracted with ethyl acetate (2 x 150 mL). The combined organic layers are washed with water, saturated aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate, filtered, and concentrated to give the hemiacetal.[3]

Step 4: Synthesis of 4-Azido-4-deoxy-2,3,5-tri-O-benzyl-D-arabinofuranose

-

Procedure: To a solution of 2,3,5-tri-O-benzyl-D-xylofuranose in dichloromethane at 0 °C is added pyridine, followed by the dropwise addition of triflic anhydride. After stirring for a short period, the reaction is diluted with dichloromethane and washed with cold 1 M HCl and saturated aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated. The resulting crude triflate is dissolved in anhydrous DMF, and sodium azide is added. The mixture is heated to achieve the displacement of the triflate with azide, leading to the inversion of stereochemistry at C-4. The reaction is then worked up by dilution with an organic solvent and washing with water to remove DMF. The organic layer is dried and concentrated, and the product is purified by chromatography.

Step 5 & 6: Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)

-

Procedure: A solution of 4-azido-4-deoxy-2,3,5-tri-O-benzyl-D-arabinofuranose in ethanol is subjected to catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] This single step achieves both the reduction of the azide to an amine and the subsequent intramolecular reductive amination to form the pyrrolidine ring, along with the removal of the benzyl protecting groups. The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated. The residue is often dissolved in methanolic HCl and re-evaporated to yield the hydrochloride salt of DAB, which can be further purified by recrystallization or column chromatography.[4]

Quantitative Data

The following tables summarize the reported yields and key characterization data for the intermediates in the synthesis of DAB from D-xylose.

Table 1: Reaction Yields for the Synthesis of DAB

| Step | Product | Starting Material | Reported Overall Yield (%) |

| 1-3 | 2,3,5-tri-O-benzyl-D-xylofuranose | D-Xylose | 29[3] |

| 4-6 | 1,4-Dideoxy-1,4-imino-D-arabinitol | 2,3,5-tri-O-benzyl-D-xylofuranose | - |

Note: Detailed step-wise yields are often variable and depend on purification methods. The overall yield from D-xylose is a key metric for the efficiency of the synthesis.

Table 2: Spectroscopic Data for Key Intermediates

| Compound | Molecular Formula | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside | C₂₇H₃₀O₅ | 7.40-7.25 (m, 15H, Ar-H), 5.03 (d, J=4.0 Hz, H-1α), 4.88 (d, J=1.2 Hz, H-1β), 4.67-4.43 (m, 6H, 3x OCH₂Ph), 3.39 (s, 3H, OCH₃α), 3.35 (s, 3H, OCH₃β) | 138.3-127.7 (Ar-C), 108.9 (C-1β), 102.5 (C-1α), 87.8, 85.0, 81.9, 81.3, 73.5, 72.4, 72.2, 71.0, 55.4 (OCH₃α), 55.2 (OCH₃β) |

| 2,3,5-tri-O-benzyl-D-xylofuranose | C₂₆H₂₈O₅ | 7.38-7.24 (m, 15H, Ar-H), 5.42 (d, J=4.4 Hz, H-1α), 5.30 (s, H-1β), 4.70-4.45 (m, 6H, 3x OCH₂Ph) | 138.2-127.7 (Ar-C), 102.1 (C-1β), 95.8 (C-1α), 87.2, 85.1, 82.0, 81.0, 73.5, 72.4, 72.1, 70.8 |

| 1,4-Dideoxy-1,4-imino-D-arabinitol HCl | C₅H₁₂ClNO₃ | (D₂O) 4.15 (m, 1H), 3.95 (m, 1H), 3.80-3.60 (m, 3H), 3.45 (dd, 1H), 3.25 (dd, 1H) | (D₂O) 75.8, 74.2, 63.8, 60.1, 58.9 |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol from D-xylose represents a robust and well-documented pathway for obtaining this medicinally important iminosugar. The multi-step process, involving protection, stereoselective introduction of a nitrogen-containing group, and subsequent reductive cyclization, provides a reliable route for producing sufficient quantities of DAB for further biological and pharmacological evaluation. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and characterization of this potent glycosidase inhibitor.

References

- 1. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Dideoxy-1,4-imino- D -arabinitol enzyme inhibitor 100991-92-2 [sigmaaldrich.com]

- 3. 2,3,5-Tri-O-benzyl-d-xylofuranose [mdpi.com]

- 4. 1,4-DIDEOXY-1,4-IMINO-D-ARABINITOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3,3'-Diaminobenzidine Tetrahydrochloride (DAB-HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and applications of 3,3'-Diaminobenzidine Tetrahydrochloride (DAB-HCl), a vital chromogenic substrate in various biological and chemical detection methods. This document delves into the molecule's core properties, offers detailed experimental protocols for its use, and presents key data in a structured format for ease of reference.

Chemical Structure and Identification

3,3'-Diaminobenzidine (DAB) is an organic compound with the chemical formula (C₆H₃(NH₂)₂)₂.[1] It is a derivative of benzidine, characterized by two linked phenyl rings with two amino groups on each ring at the 3, 3', 4, and 4' positions. The commercially available and widely used form is its tetrahydrochloride salt, 3,3'-Diaminobenzidine Tetrahydrochloride (DAB-HCl), which enhances its solubility in aqueous solutions.[1][2]

The structure of DAB is symmetrical around the central carbon-carbon bond connecting the two aromatic rings.[1] In its crystalline state, the phenyl rings are co-planar.[1] The amine groups participate in forming an extensive intermolecular three-dimensional hydrogen bond network.[1]

Chemical Structure of 3,3'-Diaminobenzidine (DAB)

References

An In-Depth Technical Guide to 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)

Introduction

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a polyhydroxylated pyrrolidine alkaloid, is a potent inhibitor of several classes of glycosidases and glycogen phosphorylase. As a member of the iminosugar family, its structure mimics that of natural monosaccharides, allowing it to interact with the active sites of carbohydrate-processing enzymes. This interaction disrupts the normal metabolism of carbohydrates, leading to a range of biological effects that have garnered significant interest in the fields of biochemistry and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental evaluation of DAB for researchers, scientists, and drug development professionals.

Discovery and History

1,4-Dideoxy-1,4-imino-D-arabinitol is a naturally occurring iminosugar. It was first identified in the 1980s as a component of the plants Arachniodes standishii and Angylocalyx boutiqueanus. The discovery of its potent inhibitory activity against α-glucosidases spurred further research into its synthesis and biological properties. Subsequent studies have also reported its presence in certain marine sponges.[1] The early synthetic routes, notably the work of Fleet and Smith in 1986, were crucial in making DAB and its enantiomer accessible for detailed biological evaluation.

Biological Activity and Mechanism of Action

DAB's primary mechanism of action is the competitive inhibition of enzymes involved in carbohydrate metabolism. Its structural resemblance to the transition state of glycosidic bond cleavage allows it to bind tightly to the active sites of these enzymes.

Glycosidase Inhibition

DAB is a potent inhibitor of various α-glucosidases, enzymes responsible for breaking down complex carbohydrates into glucose. By inhibiting these enzymes in the digestive tract, DAB can slow the absorption of glucose, making it a compound of interest for the management of hyperglycemia.

Glycogen Phosphorylase Inhibition

A key target of DAB is glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[2][3] Glycogenolysis is the process of breaking down stored glycogen into glucose-1-phosphate, which can then be used for energy. In the liver, this process is crucial for maintaining blood glucose homeostasis. By inhibiting glycogen phosphorylase, DAB can reduce hepatic glucose output, which is a key therapeutic strategy in the management of type 2 diabetes.[4][5] DAB has been shown to be a potent inhibitor of GP, with Ki values in the nanomolar range.[4]

The inhibition of glycogen phosphorylase by DAB is a critical aspect of its potential therapeutic applications. The signaling pathway for hormonally stimulated glycogenolysis, which is targeted by DAB, is illustrated below.

Quantitative Inhibitory Data

The inhibitory potency of DAB and its analogues has been quantified against a range of enzymes. The following tables summarize key inhibitory constants (IC50 and Ki values).

Table 1: Glycosidase Inhibition by 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) and its Analogues

| Compound | Enzyme | Source | IC50 (µM) | Ki (µM) |

| DAB | α-Glucosidase | Saccharomyces cerevisiae | - | - |

| α-1-C-Butyl-LAB | Maltase | Intestinal | 0.13 | - |

| α-1-C-Butyl-LAB | Isomaltase | Intestinal | 4.7 | - |

| α-1-C-Butyl-LAB | Sucrase | Intestinal | 0.032 | - |

| DAB analogue 4Cl | α-Mannosidase | Jack Beans | - | 0.23 |

| DAB analogue 5Cl | α-Mannosidase | Jack Beans | - | 1.4 |

LAB is the L-enantiomer of DAB. Data sourced from multiple studies.[1][6]

Table 2: Glycogen Phosphorylase Inhibition by 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)

| Enzyme | Source | IC50 (µM) | Ki (nM) |

| Glycogen Phosphorylase | Rabbit Muscle (RMGPa) | 0.93 | - |

| Glycogen Phosphorylase | Brain Homogenate | ~0.4 | - |

| Glycogen Phosphorylase | Astrocytes | ~0.4 | - |

| Glycogen Phosphorylase | Various mammalian tissues | - | ~400 |

Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol

A common and efficient synthetic route to DAB starts from the readily available carbohydrate D-xylose. The following diagram outlines a representative workflow for this synthesis.

Detailed Experimental Protocol: Synthesis from D-Xylose (Representative)

The following is a representative, multi-step protocol for the synthesis of DAB, adapted from literature procedures.

Step 1: Protection of D-Xylose

-

Dissolve D-xylose in a suitable solvent (e.g., acetone) with a catalytic amount of acid (e.g., sulfuric acid).

-

Stir the reaction at room temperature until the formation of the di-O-isopropylidene-D-xylofuranose is complete, as monitored by TLC.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure.

-

Purify the product by column chromatography.

Step 2: Introduction of the Azide Group

-

The free hydroxyl group of the protected xylose derivative is first converted to a good leaving group (e.g., a mesylate or tosylate) by reaction with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine).

-

The resulting sulfonate is then displaced with sodium azide in a polar aprotic solvent (e.g., DMF) at an elevated temperature.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture is worked up by extraction and the product is purified.

Step 3: Reductive Amination and Cyclization

-

The azide group is reduced to an amine, and the anomeric position is simultaneously reduced. This can be achieved by catalytic hydrogenation (e.g., using palladium on carbon) in a suitable solvent (e.g., methanol).

-

The newly formed amine undergoes intramolecular cyclization to form the pyrrolidine ring.

Step 4: Deprotection

-

The protecting groups (e.g., isopropylidene) are removed by treatment with a strong acid (e.g., trifluoroacetic acid or aqueous HCl).

-

After neutralization, the final product, 1,4-dideoxy-1,4-imino-D-arabinitol, is purified, often by ion-exchange chromatography.

Experimental Protocols for Biological Evaluation

Glycogen Phosphorylase Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of DAB against glycogen phosphorylase.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction